![molecular formula C16H15NO3 B5886002 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)
2-{[(2-phenylethyl)amino]carbonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-phenylethyl)amino]carbonyl}benzoic acid, also known as PBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PBA is a white crystalline powder that is soluble in organic solvents and has a melting point of 119-121°C.
Mechanism of Action
The mechanism of action of 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid is not fully understood, but it is believed to involve the formation of hydrogen bonds with various molecules. 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been shown to form hydrogen bonds with carboxylic acids, amines, and alcohols, which can result in the formation of stable complexes. This property of 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid makes it an attractive candidate for drug delivery applications.
Biochemical and Physiological Effects:
2-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid has also been shown to have antioxidant properties and has been investigated for its potential use in the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid is its ability to form stable complexes with various molecules, which can improve their solubility and bioavailability. 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid is also relatively easy to synthesize and is commercially available. However, one of the limitations of 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid is its limited water solubility, which can make it difficult to use in certain applications.
Future Directions
There are several future directions for the research and development of 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid. One area of research is the development of 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid-based drug delivery systems, which can improve the solubility and bioavailability of various drugs. Another area of research is the investigation of 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid's potential use in the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, the development of new synthesis methods for 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid and its derivatives can lead to the discovery of new properties and potential applications.
Synthesis Methods
The synthesis of 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid involves the reaction between 2-aminobenzoic acid and 2-phenylethyl isocyanate. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid.
Scientific Research Applications
2-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid is in the field of drug delivery. 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid has been shown to form stable complexes with various drugs, which can improve their solubility and bioavailability. 2-{[(2-phenylethyl)amino]carbonyl}benzoic acid has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-(2-phenylethylcarbamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQUUVCOFZFTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenethyl-phthalamic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.